molecular formula C15H19N5O3 B2398046 7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 476480-74-7

7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2398046
CAS No.: 476480-74-7
M. Wt: 317.349
InChI Key: VYRNTOSKWQKCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a butyl group, a furan-2-ylmethylamino group, and a methyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.

    Introduction of Substituents: The butyl group, furan-2-ylmethylamino group, and methyl group can be introduced through alkylation, amination, and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to enhance reaction rates and yields.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator.

    Adenine: A naturally occurring purine base found in DNA and RNA.

Uniqueness

7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

7-butyl-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-3-4-7-20-11-12(19(2)15(22)18-13(11)21)17-14(20)16-9-10-6-5-8-23-10/h5-6,8H,3-4,7,9H2,1-2H3,(H,16,17)(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRNTOSKWQKCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-74-7
Record name 7-BUTYL-8-((2-FURYLMETHYL)AMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.